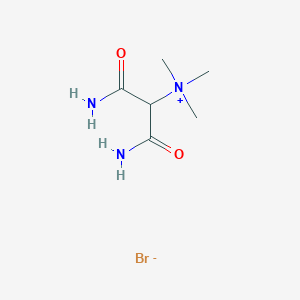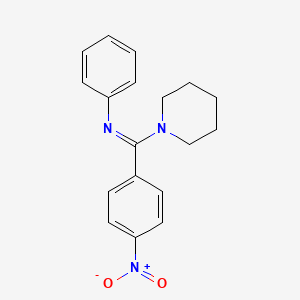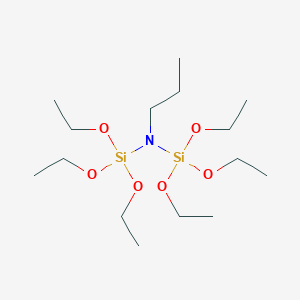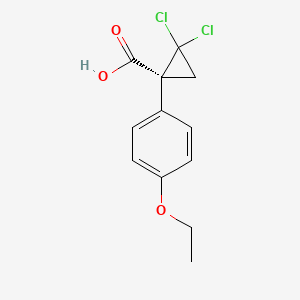
2-Hydroxybenzyltrimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybenzyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16NOBr. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzyl group attached to a trimethylammonium moiety, with a hydroxyl group on the benzyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzyltrimethylammonium bromide can be synthesized through the reaction of benzyltrimethylammonium bromide with a hydroxylating agent. One common method involves the use of benzyltrimethylammonium bromide and sodium hydroxide in an aqueous medium, followed by the addition of hydrogen peroxide to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxybenzyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form benzyltrimethylammonium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halide salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Benzyltrimethylammonium derivatives.
Substitution: Various halide-substituted benzyltrimethylammonium compounds.
Aplicaciones Científicas De Investigación
2-Hydroxybenzyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and transport mechanisms.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 2-Hydroxybenzyltrimethylammonium bromide involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects by inhibiting the growth and proliferation of microorganisms .
Comparación Con Compuestos Similares
Benzyltrimethylammonium bromide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybenzyltriethylammonium bromide: Similar structure but with ethyl groups instead of methyl groups, affecting its solubility and reactivity.
Phenyltrimethylammonium bromide: Contains a phenyl group instead of a benzyl group, leading to different chemical properties.
Uniqueness: 2-Hydroxybenzyltrimethylammonium bromide is unique due to the presence of both a hydroxyl group and a quaternary ammonium group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
63981-76-0 |
|---|---|
Fórmula molecular |
C10H16BrNO |
Peso molecular |
246.14 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-11(2,3)8-9-6-4-5-7-10(9)12;/h4-7H,8H2,1-3H3;1H |
Clave InChI |
UKYCBARPGROEFH-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC1=CC=CC=C1O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)








![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)

![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)
